Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate
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Overview
Description
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Reaction conditions often involve specific temperatures and solvents like ethanol and acetonitrile .
Major Products Formed
The major products formed from these reactions include various thiazolidinone derivatives, which have significant pharmacological properties .
Scientific Research Applications
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological research.
Medicine: Potential therapeutic agent for treating various diseases due to its diverse pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A basic structure with similar biological activities.
Thiazole: Another five-membered ring containing sulfur and nitrogen, known for its diverse biological properties.
Oxazolidine: Similar structure but contains oxygen instead of sulfur, used in different applications.
Uniqueness
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the phenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89295-58-9 |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C12H11NO4S/c1-12(2)9(14)13(11(16)18-12)10(15)17-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
XLTICZKEELINOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)S1)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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